Regioisomeric Differentiation: N3 vs. N2 Substitution
The target compound features the 3-methylbutyl substituent at the N3 (3-amino) position of the pyridine-2,3-diamine scaffold, whereas the closest commercially available alkyl-substituted analogs—6-chloro-N2-methylpyridine-2,3-diamine (CAS 89660-14-0), 6-chloro-N2-ethylpyridine-2,3-diamine (CAS 380378-92-7), and 6-chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine (CAS 1546755-69-4)—are all N2-substituted . This regioisomeric distinction is critical because N3-substituted 2,3-diaminopyridines have been explicitly disclosed as pharmacologically relevant scaffolds for multiple therapeutic indications, whereas N2-substituted congeners present a different spatial arrangement of the H-bond donor/acceptor pharmacophore [1].
| Evidence Dimension | Substitution position of alkyl group on the diaminopyridine core |
|---|---|
| Target Compound Data | 3-Methylbutyl group at N3 position (6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine), MW 213.71, C10H16ClN3 |
| Comparator Or Baseline | 6-chloro-N2-methylpyridine-2,3-diamine (N2-methyl, MW 157.6, C6H8ClN3); 6-chloro-N2-ethylpyridine-2,3-diamine (N2-ethyl, MW 171.63, C7H10ClN3); 6-chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine (N2-methoxyethyl, MW 201.65, C8H12ClN3O) |
| Quantified Difference | Regioisomeric reversal (N3 vs. N2); MW difference of +56.1, +42.1, and +12.1 g/mol vs. methyl, ethyl, and methoxyethyl N2 analogs respectively; distinct InChI Key and connectivity |
| Conditions | Structural comparison based on IUPAC nomenclature, CAS registry, and published synthetic methodology for N3-substituted 2,3-diaminopyridines |
Why This Matters
For procurement: Ordering an N2-substituted analog as a substitute will yield a compound with fundamentally different regiochemistry, potentially invalidating the experimental design if the N3 substitution pattern is required for the intended synthetic or biological application.
- [1] Lipp, B. et al., Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines, Organic Letters, 2011, 13(8), 1984-1987, doi: 10.1021/ol200371n View Source
